molecular formula C13H12N2O3 B6420108 2-[(2,4,5-trimethoxyphenyl)methylidene]propanedinitrile CAS No. 5556-89-8

2-[(2,4,5-trimethoxyphenyl)methylidene]propanedinitrile

Cat. No.: B6420108
CAS No.: 5556-89-8
M. Wt: 244.25 g/mol
InChI Key: FKXBJORZHOGQRN-UHFFFAOYSA-N
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Description

2-[(2,4,5-trimethoxyphenyl)methylidene]propanedinitrile is a chemical compound characterized by the presence of a trimethoxyphenyl group attached to a propanedinitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2,4,5-trimethoxyphenyl)methylidene]propanedinitrile typically involves the condensation of 2,4,5-trimethoxybenzaldehyde with malononitrile. This reaction is often catalyzed by a base such as piperidine or pyridine and carried out in a solvent like ethanol or methanol. The reaction conditions usually involve refluxing the mixture for several hours until the desired product is formed .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-[(2,4,5-trimethoxyphenyl)methylidene]propanedinitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(2,4,5-trimethoxyphenyl)methylidene]propanedinitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(2,4,5-trimethoxyphenyl)methylidene]propanedinitrile involves its interaction with various molecular targets. The trimethoxyphenyl group can bind to specific proteins or enzymes, modulating their activity. For example, it may inhibit enzymes involved in cancer cell proliferation or inflammation pathways. The nitrile groups can also participate in interactions with biological molecules, enhancing the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2,3,4-trimethoxyphenyl)methylidene]propanedinitrile
  • 2-[(3,4,5-trimethoxyphenyl)methylidene]propanedinitrile

Uniqueness

2-[(2,4,5-trimethoxyphenyl)methylidene]propanedinitrile is unique due to the specific positioning of the methoxy groups on the phenyl ring. This arrangement can influence the compound’s reactivity and interaction with biological targets, making it distinct from other similar compounds.

Properties

IUPAC Name

2-[(2,4,5-trimethoxyphenyl)methylidene]propanedinitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O3/c1-16-11-6-13(18-3)12(17-2)5-10(11)4-9(7-14)8-15/h4-6H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKXBJORZHOGQRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1C=C(C#N)C#N)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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